molecular formula C20H27N5O4 B4396847 Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate

Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate

Cat. No.: B4396847
M. Wt: 401.5 g/mol
InChI Key: UGXGPTZUZSYMFE-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its unique structure, which includes a triazine ring substituted with diethylamino and morpholinyl groups, and an ethyl benzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-ol with ethyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate and triazine moieties.

    Reduction: Reduced forms of the triazine ring.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and its substituents play a crucial role in these interactions, often involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Ethyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate can be compared with other triazine derivatives such as:

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the triazine ring, making it less versatile in certain applications.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Another related compound used primarily as a UV filter in sunscreens.

The unique combination of the triazine ring with diethylamino and morpholinyl groups in Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-4-24(5-2)18-21-19(25-11-13-27-14-12-25)23-20(22-18)29-16-9-7-15(8-10-16)17(26)28-6-3/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGPTZUZSYMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate
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Ethyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate

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